molecular formula C11H14BrNOS B3039573 (S)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide CAS No. 1206640-93-8

(S)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide

Cat. No. B3039573
CAS RN: 1206640-93-8
M. Wt: 288.21 g/mol
InChI Key: LDRVYZUIUHRGAW-MDWZMJQESA-N
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Description

The compound is an organic molecule that contains a sulfinamide group (-S(=O)-NH-) and a bromobenzylidene group (C6H4-CH=). The presence of these groups could give the compound unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The sulfinamide and bromobenzylidene groups would likely play a significant role in its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the sulfinamide and bromobenzylidene groups. The bromine atom is a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .

Scientific Research Applications

Nonlinear Optical Materials

Another derivative, 4-bromo-4′-nitrobenzylidene aniline (BNBA) , belongs to the benzylideneaniline family. BNBA serves as an organic nonlinear optical material. Single crystals of BNBA can be grown in acetone solvent by slow evaporation at room temperature . Its nonlinear optical properties make it relevant for applications in photonics and optoelectronics.

Conjugated Organic Polymers

Consider the porphyrin-based conjugated organic polymer (COP) formed by coupling 5,10,15,20-tetrakis(4-bromophenyl)porphyrin copper (CuTBPP) with 5,5′-bis-ethynyl-2,2′-bipyridine (BPY) . This COP exhibits dual metal sites and interesting electronic properties . Potential applications include organic electronics, sensors, and catalysis.

Other Derivatives

While not directly related to the compound, it’s worth noting that (4-bromo-benzylidene)-pyrimidin-2-yl-amine is another intriguing compound . Its properties and applications merit further investigation.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a reagent in organic synthesis, its mechanism of action could involve serving as a source of the sulfinamide group .

Safety and Hazards

As with any chemical compound, handling “(S)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide” would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties .

properties

IUPAC Name

(NE)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRVYZUIUHRGAW-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)/N=C/C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide
Reactant of Route 3
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